Cas no 1257072-46-0 (3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile)

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile is a halogenated pyrazine derivative with a difluoroethyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its chloro and cyano functional groups enhance its utility as a building block for pharmaceutical and agrochemical intermediates, enabling selective modifications. The difluoroethyl moiety contributes to improved metabolic stability and lipophilicity, making it valuable in drug discovery. This compound is particularly suited for cross-coupling reactions, nucleophilic substitutions, and heterocyclic elaborations. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile structure
1257072-46-0 structure
Product Name:3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile
CAS No:1257072-46-0
MF:C7H4ClF2N3
MW:203.576566696167
CID:3167695
PubChem ID:84819881
Update Time:2025-05-23

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • UTVZIABOUYECKF-UHFFFAOYSA-N
    • 1257072-46-0
    • 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile
    • SCHEMBL845662
    • Inchi: 1S/C7H4ClF2N3/c8-7-5(2-11)13-4(3-12-7)1-6(9)10/h3,6H,1H2
    • InChI Key: UTVZIABOUYECKF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)N=C(C=N1)CC(F)F

Computed Properties

  • Exact Mass: 203.006
  • Monoisotopic Mass: 203.006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.6A^2
  • XLogP3: 1.9

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile Pricemore >>

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Additional information on 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile

Comprehensive Analysis of 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile (CAS No. 1257072-46-0)

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile (CAS No. 1257072-46-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The compound belongs to the pyrazine family, a class of nitrogen-containing heterocycles known for their versatility in drug discovery and material science. Its molecular formula, C7H4ClF2N3, highlights the presence of chloro, difluoroethyl, and carbonitrile functional groups, which contribute to its reactivity and binding properties.

In recent years, the demand for fluorinated pyrazine derivatives has surged, driven by their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Researchers are particularly interested in 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile as a potential intermediate for the synthesis of novel kinase inhibitors and antiviral agents. The difluoroethyl moiety, in particular, is a hotspot in medicinal chemistry due to its ability to modulate lipophilicity and improve membrane permeability.

The compound's CAS No. 1257072-46-0 is frequently searched in academic and industrial databases, reflecting its growing relevance in high-throughput screening and structure-activity relationship (SAR) studies. A common query among chemists is how to optimize the synthesis of this compound to achieve higher yields and purity. Recent publications suggest that palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are effective strategies for its preparation.

Another trending topic is the environmental impact of fluorinated organic compounds. While 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile is not classified as hazardous, its degradation pathways and ecological persistence are subjects of ongoing research. Regulatory agencies emphasize the need for green chemistry approaches in its production, such as using biodegradable solvents or catalytic methods to minimize waste.

From a commercial perspective, suppliers of CAS 1257072-46-0 often highlight its application in custom synthesis and contract research organizations (CROs). The compound's scalability and compatibility with automated synthesis platforms make it a valuable asset for drug discovery pipelines. Additionally, its carbonitrile group offers a versatile handle for further derivatization, enabling the creation of diverse chemical libraries.

In summary, 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile represents a compelling case study in modern chemical innovation. Its intersection with fluorine chemistry, medicinal chemistry, and sustainable synthesis aligns with current scientific and industrial priorities. As research progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics and agrochemicals.

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